A Technical Guide to the Core Properties of Quinoxaline-5-carbonitrile
A Technical Guide to the Core Properties of Quinoxaline-5-carbonitrile
Foreword: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in modern chemistry.[1] Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the development of pharmaceuticals, functional materials, and agrochemicals.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Within this versatile chemical family, Quinoxaline-5-carbonitrile emerges as a molecule of significant strategic value. The nitrile moiety at the 5-position is not merely a substituent; it is a versatile synthetic handle, a potent modulator of electronic properties, and a key pharmacophoric element. This guide provides an in-depth technical overview of the core properties of quinoxaline-5-carbonitrile, designed for researchers, scientists, and drug development professionals who seek to leverage its potential in their work.
Structural and Physicochemical Properties
Quinoxaline-5-carbonitrile is an aromatic heterocyclic compound. While comprehensive experimental data for this specific derivative is not extensively published, its fundamental properties can be understood from its structure and comparison with the parent quinoxaline molecule.
Structure:
Caption: 2D structure of Quinoxaline-5-carbonitrile.
Core Properties Summary:
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₅N₃ | - |
| Molecular Weight | 155.16 g/mol | - |
| CAS Number | 149555-50-6 | - |
| Appearance | Typically a pale yellow to light brown solid. | Based on analogous compounds.[5] |
| Melting Point | Not readily available in literature. | - |
| Boiling Point | Not readily available in literature. | - |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from structural properties. |
| pKa (of conjugate acid) | Expected to be slightly lower than the parent quinoxaline (pKa ≈ 0.6) due to the electron-withdrawing nature of the nitrile group. | [6] (Parent Compound) |
Synthesis and Reactivity: A Versatile Chemical Hub
The utility of quinoxaline-5-carbonitrile stems from its accessibility through established synthetic routes and the versatile reactivity of its nitrile functional group.
Recommended Synthesis Workflow
The most direct and reliable method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[7][8] For quinoxaline-5-carbonitrile, the logical precursor is 3,4-diaminobenzonitrile, which can be condensed with glyoxal.
Caption: General workflow for the synthesis of Quinoxaline-5-carbonitrile.
Detailed Experimental Protocol (Exemplary)
Causality: This protocol leverages the classic Hinsberg quinoxaline synthesis.[8] Acetic acid serves as a mildly acidic catalyst to activate the carbonyl groups of glyoxal for nucleophilic attack by the more basic amino group of the diamine, while ethanol acts as a suitable solvent. The subsequent intramolecular condensation and dehydration are driven by heating under reflux to form the stable aromatic quinoxaline ring.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzonitrile (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 10:1 v/v).
-
Addition of Dicarbonyl: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature. The choice of a glyoxal equivalent is critical; it provides the two-carbon unit required to form the pyrazine ring.[8]
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Pour the residue into cold water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Core Reactivity Profile
The true synthetic power of quinoxaline-5-carbonitrile lies in the chemical transformations of the nitrile group, which serves as a gateway to other critical functional groups.
Caption: Key chemical transformations of the 5-nitrile group.
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Hydrolysis: The nitrile can be partially hydrolyzed under controlled basic conditions (e.g., using hydrogen peroxide) to yield quinoxaline-5-carboxamide . This transformation is fundamental for accessing derivatives with proven biological activity.[6] Complete hydrolysis under more forcing acidic or basic conditions affords quinoxaline-5-carboxylic acid .
-
Reduction: The nitrile group can be reduced to a primary amine, yielding 5-(aminomethyl)quinoxaline , using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic handle for further derivatization.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following are the expected key features for quinoxaline-5-carbonitrile.
| Technique | Expected Features |
| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.8-9.0 ppm). The protons on the pyrazine ring (H-2, H-3) are expected to be the most deshielded. Protons on the benzene ring (H-6, H-7, H-8) will show characteristic splitting patterns influenced by the cyano group. |
| ¹³C NMR | Aromatic signals in the range of 120-150 ppm. The quaternary carbon of the nitrile group (C≡N) will appear as a distinct, low-intensity signal around 115-120 ppm. The carbon atom to which the nitrile is attached (C-5) will also be clearly identifiable. |
| FT-IR | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ , which is highly characteristic of an aromatic C≡N stretch. Additional bands for aromatic C-H stretching (>3000 cm⁻¹) and C=N/C=C ring stretching (1450-1600 cm⁻¹) will be present. |
| Mass Spec (EI) | A prominent molecular ion (M⁺) peak at m/z = 155, corresponding to the molecular weight of the compound. |
Applications in Research and Drug Development
Quinoxaline-5-carbonitrile is primarily valued as a high-potential intermediate in the synthesis of bioactive molecules. Its utility is not just theoretical but has been demonstrated in multiple drug discovery campaigns.
Precursor to Bioactive Agents
The nitrile serves as a direct precursor to amides, acids, and other functionalities that are often crucial for biological target engagement. A clear line can be drawn from the nitrile starting material to potent, functional derivatives.
Caption: Role of Quinoxaline-5-carbonitrile as a foundational building block.
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Antibacterial Agents: Research has shown that a series of novel quinoxaline-5-carboxamide derivatives exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.[6] Quinoxaline-5-carbonitrile is the direct and logical precursor for synthesizing these potent carboxamides.
-
Kinase Inhibitors: The quinoxaline scaffold is a known component of various protein kinase inhibitors used in oncology. Patents describe complex quinoxaline-carboxamide derivatives, originating from the nitrile, as potent inhibitors of kinases like VEGFR2 and FGFR.[9]
-
Immunomodulators: In the field of immunology, complex derivatives of quinoxaline-5-carbonitrile have been synthesized and patented as antagonists for Toll-like receptors 7 and 8 (TLR7/8), which are targets for treating autoimmune diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for quinoxaline-5-carbonitrile is not widely available, a reliable safety profile can be extrapolated from data on quinoxaline, aromatic nitriles, and related quinoxaline derivatives.
GHS Hazard Profile (Anticipated):
| Hazard Class | Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids/bases.
References
-
Srinivas, K., Reddy, T. R., Himabindu, V., Reddy, G. M., & Mohan, N. J. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.
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LookChem. (n.d.). Cas 95-92-1, Diethyl oxalate. LookChem.
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Mondal, P., & Bora, U. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(45), 26895-26919.
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Furet, P., et al. (2010). Quinoxaline- and quinoline-carboxamide derivatives. Google Patents. (TW201000468A).
- Taylor, E. C., & Cheeseman, G. W. H. (2008). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons.
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ResearchGate. (n.d.). Ruthenium–Hydride Complexes Facilitated Sustainable Synthesis of Isoxazolones via Acceptorless Dehydrogenative Annulation of Alcohols.
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Bondi, M., et al. (2020). TLR7/8 antagonists and uses thereof. Google Patents. (US10836750B1).
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El-Hawash, S. A., et al. (2017). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ChemInform, 48(4).
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ResearchGate. (n.d.). DEAD/DIAD - More than simple Mitsunobu reagents.
- Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(1), 2-15.
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Guchhait, S. K., & Kashyap, V. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(1), 115-165.
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Moghadam, F. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 18(12), 14889-14900.
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ResearchGate. (n.d.). Synthesis of Quinoxaline Derivatives from Benzofuroxan (Part I).
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Pharmacophore. (2012). HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore, 3(1), 13-33.
- Sartori, G., et al. (2004). Product Class 15: Quinoxalines. Science of Synthesis, 16, 847-905.
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Kaczor, A. A., et al. (2018). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 9(6), 1336-1347.
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Kandioller, W., et al. (2017). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 13, 222-230.
-
CymitQuimica. (n.d.). CAS 7483-33-2: quinoxaline-2-carbonitrile.
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